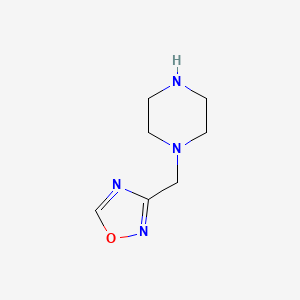

3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole

Descripción general

Descripción

The compound “3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole” is a heterocyclic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through multi-step procedures involving cyclization reactions .Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the piperazine and oxadiazole rings. These reactions can be influenced by various factors including temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the presence of functional groups and the overall molecular structure .Aplicaciones Científicas De Investigación

Anticancer Properties

- Design and Anticancer Evaluation : A study explored novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine analogs. These compounds displayed significant in vitro antiproliferative activity against the HeLa cell line, suggesting potential as anticancer agents (Kumar et al., 2016).

- Synthesis and Anticancer Evaluation of Lipophilic Derivatives : Another research focused on the synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives and evaluated their anticancer activity. Some derivatives showed promising results against mammary carcinoma and colon cancer cells (Caneschi et al., 2019).

Antimicrobial and Antitubercular Activity

- Tuberculostatic Activity : Compounds derived from (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole demonstrated tuberculostatic activity with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004).

- Antibacterial Screening : A series of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus were synthesized and showed moderate activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Modulation in Drug Development

- G Protein-Coupled Receptor Modulator : A study investigated the metabolism of a G protein-coupled receptor modulator containing 1,2,4-oxadiazole and piperazine substructures. The research provided insights into the metabolic pathways and potential use in drug modulation (Gu et al., 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that piperazine derivatives, which are structurally similar, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1 .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

AZD5305 showed high drug exposure and linear pharmacokinetics after intravenous and oral administration, with a bioavailability close to 100% .

Result of Action

Piperazine derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11(4-2-8-1)5-7-9-6-12-10-7/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOBOBNAJKRPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NOC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

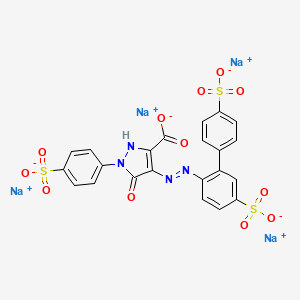

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

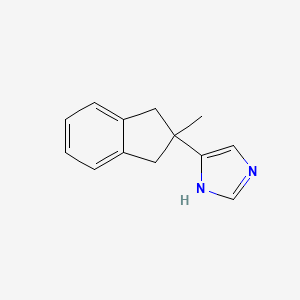

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)